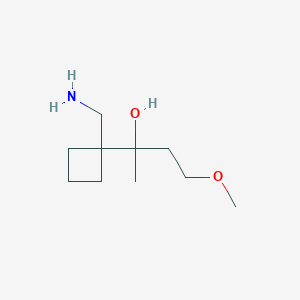

2-(1-(Aminomethyl)cyclobutyl)-4-methoxybutan-2-ol

Description

2-(1-(Aminomethyl)cyclobutyl)-4-methoxybutan-2-ol is a structurally complex compound featuring a cyclobutyl ring substituted with an aminomethyl group and a methoxybutanol backbone.

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

2-[1-(aminomethyl)cyclobutyl]-4-methoxybutan-2-ol |

InChI |

InChI=1S/C10H21NO2/c1-9(12,6-7-13-2)10(8-11)4-3-5-10/h12H,3-8,11H2,1-2H3 |

InChI Key |

ULICRSZDRMQPSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOC)(C1(CCC1)CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Aminomethyl)cyclobutyl)-4-methoxybutan-2-ol typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of the aminomethyl group and the methoxybutanol moiety. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Aminomethyl)cyclobutyl)-4-methoxybutan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-(1-(Aminomethyl)cyclobutyl)-4-methoxybutan-2-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-(Aminomethyl)cyclobutyl)-4-methoxybutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogues with Cyclobutyl-Aminomethyl Motifs

Key Example :

- [1-(Aminomethyl)cyclobutyl]methanesulfonamide hydrochloride Structure: Shares the aminomethyl-cyclobutyl core but replaces the methoxybutanol group with a methanesulfonamide moiety. Molecular Formula: Not explicitly provided, but the ENamine catalogue lists multiple EN300-399 series analogs with this scaffold . Significance: The sulfonamide group may enhance solubility or binding affinity compared to the hydroxyl and methoxy groups in the target compound.

Methoxy-Containing Amines and Alcohols

Key Examples :

(S)-2-Amino-4-phenylbutan-1-ol Molecular Formula: C₁₀H₁₅NO Properties: Synthesized in 92% yield as a yellow oil; lacks the cyclobutyl ring but shares the amino alcohol backbone . Comparison: The phenyl substituent may confer lipophilicity, whereas the methoxy group in the target compound could alter metabolic stability.

Cyclobutyl-Containing Psychoactive Compounds

Key Example :

- (±)-Dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine Context: Seized in Thailand among 66 incidents involving novel psychoactive substances (NPS) . Comparison: The 4-chlorophenyl and trimethylamine groups likely enhance CNS penetration and receptor affinity, whereas the target compound’s methoxybutanol may reduce such effects.

Data Table: Structural and Molecular Comparisons

Research Findings and Implications

- Synthetic Challenges: The cyclobutyl ring in the target compound may introduce steric hindrance during synthesis, contrasting with simpler analogs like (S)-2-amino-3-methylbutan-1-ol (96% yield) .

- Pharmacological Predictions: Methoxy groups (as in para-methoxymethamphetamine) are associated with prolonged half-lives but increased toxicity risks . The target compound’s methoxybutanol group may mitigate such risks while retaining CNS activity.

Biological Activity

2-(1-(Aminomethyl)cyclobutyl)-4-methoxybutan-2-ol is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutyl ring, an aminomethyl group, and a methoxybutanol moiety, which contribute to its unique pharmacological profile. The structural formula can be represented as follows:

Research indicates that compounds similar to 2-(1-(Aminomethyl)cyclobutyl)-4-methoxybutan-2-ol may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The compound's structural features suggest potential agonistic effects on specific receptors, which could lead to varied biological responses such as:

- Neurotransmission Modulation : Potential interaction with serotonin receptors (5-HT) and dopamine receptors.

- Cell Proliferation : Similar compounds have shown effects on cell growth and proliferation, indicating possible applications in regenerative medicine.

Pharmacological Effects

The compound has been investigated for its pharmacological effects in several studies, with findings summarized in the following table:

Case Studies

- Neuroprotective Effects : A study demonstrated that derivatives of cyclobutyl compounds could significantly reduce neuronal apoptosis in models of neurodegeneration. This was attributed to the modulation of signaling pathways related to cell survival and apoptosis inhibition.

- Antidepressant Activity : Research involving animal models indicated that administration of 2-(1-(Aminomethyl)cyclobutyl)-4-methoxybutan-2-ol resulted in decreased depressive-like behaviors, suggesting its potential as an antidepressant agent.

- Anticancer Properties : In vitro studies showed that the compound inhibited the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism was linked to the downregulation of key oncogenes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.